Metal-free approaches have gained traction for their operational simplicity and compatibility with sensitive functional groups. A notable method involves the use of bench-stable (tetramethylammonium) trifluoromethylthiolate ((Me₄N)SCF₃) and silver fluoride (AgF) to directly trifluoromethylate secondary amines (Table 1). This one-pot protocol proceeds via a thiocarbamoyl fluoride intermediate, which undergoes AgF-mediated desulfurization to yield N-CF₃ products. For 1,1,1-trifluoro-5-methylhexan-2-amine, this strategy could be adapted by starting with a secondary amine precursor such as 5-methylhexan-2-amine. The reaction’s mild conditions (room temperature, 2 hours) and high functional group tolerance make it suitable for late-stage modifications of complex substrates.
Table 1: Representative Yields for Metal-Free Trifluoromethylation of Secondary Amines
| Amine Substrate | Product | Yield (%) |
|---|---|---|
| N-Methylaniline | N-CF₃-Methylaniline | 98 |
| Dibenzylamine | N-CF₃-Dibenzylamine | 95 |
| 5-Methylhexan-2-amine* | 1,1,1-Trifluoro-5-methylhexan-2-amine | 88* |
*Hypothetical example based on methodology.
Alternative metal-free routes exploit decarboxylative trifluoromethylation of aldehydes or ketones. For instance, aromatic aldehydes react with trifluoromethylating agents under radical conditions to form β,β,β-trifluoroethylarenes, which can be functionalized to amines via reductive amination. While this approach traditionally targets aryl systems, adapting it to aliphatic substrates like 5-methylhexanal could provide a pathway to the target amine.
Enantioselective synthesis of trifluoromethylated amines has been achieved through chiral catalyst systems. A landmark study demonstrated the isomerization of trifluoromethyl imines using a chiral organic catalyst, yielding aryl and alkyl trifluoromethyl amines with up to 99% enantiomeric excess (ee). For 1,1,1-trifluoro-5-methylhexan-2-amine, this method would require synthesizing an imine precursor such as (E)-N-(5-methylhexylidene)aniline. The catalyst induces dynamic kinetic resolution, selectively forming the desired (R)- or (S)-enantiomer (Figure 1A).
Biocatalytic strategies using engineered cytochrome c variants offer complementary enantiocontrol. These systems enable N–H carbene insertion into aryl amines, producing α-trifluoromethyl amines with 95:5 er. While this method focuses on α-substitution, modifying the carbene donor or substrate could extend its utility to β-trifluoroethylamines like the target compound.
Figure 1: Asymmetric Synthesis Strategies
(A) Chiral organic catalyst for imine isomerization.
(B) Biocatalytic N–H carbene insertion.
Decarboxylative functionalization provides a robust route to β-trifluoroethylamines. A recent protocol involves the reaction of heteroarenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid under transition-metal-free conditions, yielding C(CF₃)Me₂-substituted products via radical decarboxylation. Applying this to a β-keto acid derivative of 5-methylhexan-2-amine could streamline access to the target molecule (Scheme 1).
Scheme 1: Proposed Decarboxylative Route
β-Keto acid → Decarboxylation → 1,1,1-Trifluoro-5-methylhexan-2-amine.
Key advantages include avoidance of transition metals and compatibility with electrophilic fluorinating agents. However, substrate scope limitations for aliphatic systems necessitate further optimization.
Vicinal diamination remains underexplored for fluorinated amines. Current methods for non-fluorinated substrates often employ transition-metal catalysts or hypervalent iodine reagents to install two amine groups across a double bond. For 1,1,1-trifluoro-5-methylhexan-2-amine, a potential strategy involves diamination of 4-methylpent-1-ene followed by trifluoromethylation. However, competing side reactions (e.g., C–F bond cleavage) pose challenges. Radical-mediated diamination using NH₃ and a trifluoromethyl source represents a promising but untested avenue.
| Parameter | Value | Source |
|---|---|---|
| Systematic name | 1,1,1-Trifluoro-5-methylhexan-2-amine | [1] |
| Empirical formula | C ₇H ₁₄F ₃N | [1] |
| Exact mass | 169.19 atomic mass units | [1] |
| Canonical SMILES | CC(C)CCC(N)C(F)(F)F | [1] |
Selective incorporation of a trifluoromethyl group next to a primary amino function enhances metabolic stability, membrane permeability and binding selectivity in drug‐like scaffolds [2]. 1,1,1-Trifluoro-5-methylhexan-2-amine exemplifies this class and therefore serves as a model system for mechanistic analysis.
Radical generation of the trifluoromethyl fragment remains the most direct entry to carbon–fluorine bond formation adjacent to nitrogen. Three broadly adopted strategies are summarised in Table 1.
| Entry | Carbon framework (R–CH=CH₂ or R–CH₂–H) | Trifluoromethyl source | Activation mode | Representative yield (percentage) | Mechanistic highlight | Source |
|---|---|---|---|---|---|---|
| 1 | Terminal alkene bearing pendant amine | Sodium trifluoromethanesulfinate (Langlois reagent) | Constant-current electro-oxidation | 43–80 | Anodic single-electron transfer liberates a trifluoromethyl radical that adds to the double bond before intramolecular cyclisation [3] | [3] |
| 2 | Benzylic C–H bond in aliphatic chain | Trifluoromethyl-iodonium benziodoxole (Togni reagent) | Copper–decatungstate dual photocatalysis | up to 75 | Ligand-centred redox cycling on copper triggers controlled radical release and subsequent hydrogen-atom abstraction–addition sequence [4] | [4] |
| 3 | Styrenyl system | N-pyridinium trifluoromethanesulfonate (TFSP) | Visible-light photoredox catalysis | 60–85 | Solvent-dependent divergence: in acetonitrile the benzyl radical undergoes Ritter-type trapping to deliver amino-trifluoromethyl products [5] | [5] |
Key mechanistic points
Once a fluoroalkene bearing a trifluoromethyl group is in hand, direct amination furnishes the target amine nucleus. The principal tactics are collated in Table 2.
| Entry | Fluoroalkene precursor | Amination strategy | Percentage yield | Regio-/diastereocontrol | Source |
|---|---|---|---|---|---|
| 1 | gem-Difluoroalkene | Electrophilic fluorine abstraction followed by Ritter amination (Selectfluor–acetonitrile) | 65–92 | Single diastereomer via anti addition [9] | [9] |
| 2 | Unactivated alkene + N-bromodialkylamine (in situ) | Copper-catalysed three-component aminofluorination | 70–90 | trans-β-Fluoroamine obtained with >95 : 5 diastereomeric ratio; broad scope [10] | [10] |
| 3 | α,β-Unsaturated ketone | Hard–soft carbanion addition of fluorobis(phenylsulfonyl)methane followed by protonation | 55–80 | 1,4-Versus 1,2-selectivity governed by carbanion softness; supports nucleophilic pathway [11] | [11] |
These approaches convert the radical-derived fluoroalkene into the fully saturated amine carbon skeleton found in the title compound without recourse to strong bases or protecting groups.
Controlling absolute configuration next to a trifluoromethylated carbon is challenging because of the strong electron-withdrawing nature of the group. Recent catalytic solutions are surveyed in Table 3.
| Entry | Transformation | Chiral catalyst system | Enantiomeric excess (percentage) | Comment | Source |
|---|---|---|---|---|---|
| 1 | Hydrogenation of fluorinated imines to secondary amines | Manganese complex with ferrocenyl P,N,N ligand | up to 98 | Earth-abundant metal; broad functional-group tolerance [12] | [12] |
| 2 | β-Fluoro-β-nitroalkane desulfonylative amination | Bifunctional chiral Brønsted acid–base catalyst | 92–97 | Traceless nitro group enables divergent synthesis of each stereoisomer [13] | [13] |
| 3 | Radical aminotrifluoromethylation of alkenes | Copper(I)–chiral phosphoric acid dual catalysis | 94–99 | Urea substrate acts both as nucleophile and directing element, giving α-tertiary stereocentres [14] | [14] |
These findings indicate that stereocontrol can be embedded either in the hydrogenation stage or directly in the radical difunctionalisation step, offering complementary avenues for the asymmetric production of 1,1,1-Trifluoro-5-methylhexan-2-amine.
Both solvent polarity and counterion coordination significantly influence reaction rate, regioselectivity and quantum efficiency (Table 4).
| Observation | Quantitative outcome | Mechanistic rationale | Source |
|---|---|---|---|
| Dimethylformamide favours hydro-trifluoromethylation, whereas dimethylacetamide increases competing vinyl-trifluoromethylation | Percentage yield of hydro-product rises from 18 to 75 on switching to finely powdered potassium carbonate as base in dimethylformamide [15] | Polar aprotic solvent stabilises the carboxylate intermediate and facilitates proton transfer | [15] |
| Switching from aqueous medium to dichloromethane reverses regioselectivity in pyridine C–H trifluoromethylation (C-2 : C-3 ratio 2.5 : 1 vs 1 : 5) | Complete reversal of positional isomer ratio [16] | Differential solvation of radical–cation pairs alters transition-state polarity | [16] |
| Copper-catalysed alkene trifluoromethylation is almost halted in dimethyl sulfoxide, yet efficient in acetonitrile | Yield drops from 78 to <5 [17] | Strong donor sulfoxide coordinates copper, inhibiting reductive elimination | [17] |
| Ruthenium tris-bipyridine photocatalyst bearing the bulky tetrakis(3,5-bis-trifluoromethylphenyl)borate counterion provides two orders of magnitude faster excited-state quenching than the tosylate analogue | Energy-transfer-catalysed [2 + 2] cycloaddition turnover number exceeds one thousand with the weakly coordinating anion [18] | Loose ion pairing raises the excited-state energy and reduces back-electron transfer | [18] |
| Trifluoromethyl-benzoyloxylation of alkenes proceeds more cleanly with copper(I) iodide than with copper(I) hexafluorophosphate | Yield advantage of 10–15 percentage points [19] | Iodide forms a more reactive trifluoromethyl–copper intermediate than the weakly coordinating hexafluorophosphate | [19] |
Collectively, these observations underscore that solvent polarity and counterion identity are tunable levers for maximising both chemoselectivity and rate when building the fluorinated amine skeleton.